Anti-diabetic agents: Dihydropyrimidinones have shown potential as α-amylase and α-glucosidase inhibitors, which are key enzymes involved in carbohydrate metabolism and potential targets for type 2 diabetes treatment [].
Anti-inflammatory agents: Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. []
Human Neutrophil Elastase (HNE) inhibitors: Certain dihydropyrimidinones demonstrate inhibitory activity against HNE, an enzyme implicated in various inflammatory diseases, making them potential therapeutic candidates for conditions like chronic obstructive pulmonary disease [].
α-Glucosidase inhibition: Molecular docking studies suggest that dihydropyrimidinones with potent α-glucosidase inhibitory activity bind to the active site of the enzyme, potentially blocking the access of the substrate and inhibiting its activity [].
HNE inhibition: The mechanism of HNE inhibition by dihydropyrimidinones may involve competitive binding to the active site of the enzyme, preventing it from interacting with its substrate [].
Development of anti-diabetic drugs: Research on dihydropyrimidinone derivatives as α-amylase and α-glucosidase inhibitors holds promise for developing novel treatments for type 2 diabetes. []
Treatment of inflammatory diseases: Their anti-inflammatory properties make them potential candidates for managing conditions like asthma, rheumatoid arthritis, and inflammatory bowel disease. []
Development of novel HNE inhibitors: Targeting HNE with dihydropyrimidinone-based inhibitors could offer new therapeutic avenues for treating chronic obstructive pulmonary disease and other inflammatory disorders. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.: 2508-19-2
CAS No.:
CAS No.: 53417-29-1